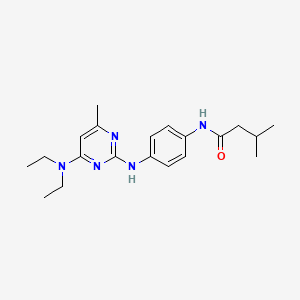

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbutanamide is a chemical compound that is commonly known as ERK inhibitor. ERK, also known as extracellular signal-regulated kinase, is a protein kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. ERK inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurological disorders, and inflammation.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study described the synthesis and evaluation of compounds as aromatase inhibitors, highlighting the potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986). The compounds showed stronger inhibition of human placental aromatase compared to existing treatments, pointing to their potential as more effective therapeutic agents.

Antimicrobial Activity

Research into dihydropyridine derivatives derived from N-phenyl-acrylamide demonstrated these compounds' antimicrobial properties (Joshi, 2015). This suggests a potential application in developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). This research presents these derivatives as potential dual-function drugs for treating cancer and inflammatory diseases.

Electrochemical Transformation

An electrochemical study on the transformation of 5-aminopyrimidin-4(3H)-one provided insights into the indirect anodic oxidation mediated by electrochemically generated chlorine (Matsuura et al., 1992). This research could influence the development of novel synthetic pathways in organic chemistry.

Antiviral Activity

Compounds synthesized from 4-chloro-2-diethylamino-6-methyl-5-nitropyrimidine showed good anti-TMV (tobacco mosaic virus) activity, suggesting potential applications in agricultural virology and as a basis for developing plant virus inhibitors (Yuan et al., 2011).

Histone Deacetylase Inhibitor for Cancer Treatment

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights its potential as an anticancer drug, pointing towards its role in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Propiedades

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O/c1-6-25(7-2)18-13-15(5)21-20(24-18)23-17-10-8-16(9-11-17)22-19(26)12-14(3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,26)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVHKKVTWGYOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)

![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)

![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)